molecular formula C13H19BrN2O3S2 B3006288 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2320856-13-9

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No.: B3006288
CAS No.: 2320856-13-9
M. Wt: 395.33
InChI Key: XFRVNENHOOVUKN-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a structurally complex heterocyclic compound featuring a 1,4-diazepane core functionalized with a sulfonated 5-bromothiophene moiety and a tetrahydrofuran-3-yl substituent. The bromothiophene sulfonyl group introduces steric bulk and electronic effects, while the tetrahydrofuran substituent may enhance solubility and metabolic stability.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S2/c14-12-2-3-13(20-12)21(17,18)16-6-1-5-15(7-8-16)11-4-9-19-10-11/h2-3,11H,1,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRVNENHOOVUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related diazepane derivatives reported in the literature. Key comparisons include:

Substituent Effects on Physicochemical Properties

  • 5-Bromothiophen-2-yl sulfonyl vs. Thiophen-3-yl/Trifluoromethylphenyl Groups: Compounds like 5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (MW 459) and N-(4-(thiophen-3-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)pentanamide (MW ~502) highlight how sulfonyl vs. amide linkages and halogen/electron-withdrawing groups influence molecular weight, lipophilicity, and solubility. The bromine atom in the target compound increases molecular weight (estimated MW ~480–500) and may enhance membrane permeability compared to non-halogenated analogs .
  • Tetrahydrofuran-3-yl vs.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Synthetic Yield (%) Biological Activity (Receptor Target) Reference
1-((5-Bromothiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane 5-Bromothiophene sulfonyl, tetrahydrofuran-3-yl ~480–500 (estimated) N/A Hypothesized: Dopamine D3
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 2-Cyanophenyl, thiophen-3-yl 459 44 Dopamine D3 (Ki = 12 nM)
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Pyridin-3-yl 163.22 51 Nicotinic Acetylcholine (EC50 = 8 μM)
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenylpyrazole 262.74 N/A Serotonin 5-HT7 (Ki = 2.3 nM)

Key Research Findings and Implications

  • Tetrahydrofuran-3-yl substituents may confer metabolic stability advantages over pyridine or phenyl groups .
  • Structural analogs with halogenated aryl groups (e.g., chloro, bromo) show marked selectivity differences across receptor classes, suggesting tunable pharmacodynamics .

Note: Direct experimental data for the target compound is scarce in the provided evidence; inferences are drawn from structurally related analogs. Further studies are required to validate its synthesis, receptor profiling, and pharmacokinetics.

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